An In-depth Technical Guide to the Chemical Properties of Hydrocotarnine
An In-depth Technical Guide to the Chemical Properties of Hydrocotarnine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Hydrocotarnine, a tetrahydroisoquinoline alkaloid. The document details its physicochemical characteristics, spectroscopic profile, chemical reactivity, and biological activity, with a focus on its interaction with opioid receptors. Experimental methodologies for its synthesis and analysis are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of isoquinoline alkaloids and related compounds.
Physicochemical Properties
Hydrocotarnine, with the IUPAC name 4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinoline, is a derivative of the opium alkaloid narcotine.[3] Its core structure consists of a tetrahydroisoquinoline ring system with methoxy and methylenedioxy substituents.
Table 1: Physicochemical Properties of Hydrocotarnine
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][4][5] |
| Molecular Weight | 221.25 g/mol | [1][4][5] |
| CAS Number | 550-10-7 | [1][4][5] |
| Melting Point | 56 °C | [3][4] |
| Boiling Point | 182-183 °C at 15 Torr | [4] |
| Appearance | Solid, plates from petroleum ether (hemihydrate) | [1][3] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether. Almost insoluble in alkaline solutions. Soluble in acetone, chloroform, and benzene. | [2][3] |
| pKa | Data not available |
Spectroscopic Properties
The structural elucidation and characterization of Hydrocotarnine are primarily achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon and hydrogen framework of Hydrocotarnine.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Hydrocotarnine in CDCl₃ has been reported.[6] While the full dataset is not publicly available, the expected chemical shifts can be predicted based on its structure. The aromatic carbons would appear in the downfield region (100-150 ppm), the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and the aliphatic carbons of the tetrahydroisoquinoline ring in the upfield region (20-60 ppm).
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¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the proton environments. The aromatic protons would resonate in the 6-7 ppm region. The methoxy protons would appear as a singlet around 3.8 ppm, and the methylenedioxy protons as a singlet around 5.9 ppm. The N-methyl protons would be a singlet around 2.4 ppm, and the aliphatic protons of the tetrahydroisoquinoline ring would show complex splitting patterns in the 2.5-3.5 ppm range.
Experimental Protocol: NMR Spectroscopy A general protocol for obtaining NMR spectra of Hydrocotarnine would involve:
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Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transferring the solution to an NMR tube.
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Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Processing the data to obtain the chemical shifts, coupling constants, and integration values for signal assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Hydrocotarnine, aiding in its identification and structural confirmation.
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Electron Ionization (EI-MS): The mass spectrum of Hydrocotarnine would show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is expected to involve the cleavage of the tetrahydroisoquinoline ring, leading to characteristic fragment ions.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of Hydrocotarnine has been reported, indicating its suitability for this analytical technique.[1]
Experimental Protocol: GC-MS Analysis
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A solution of Hydrocotarnine in a suitable solvent (e.g., methanol) is prepared.
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The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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The compound is separated from other components based on its volatility and interaction with the stationary phase.
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The eluted compound is then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the Hydrocotarnine molecule.
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Characteristic Absorptions: The IR spectrum of Hydrocotarnine is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), C-O stretching of the methoxy and methylenedioxy groups (around 1000-1300 cm⁻¹), and C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹).
Experimental Protocol: IR Spectroscopy
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A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
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Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed between salt plates.
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The IR spectrum is recorded using an FTIR spectrometer.
Chemical Reactivity and Synthesis
Hydrocotarnine exhibits reactivity characteristic of a tetrahydroisoquinoline alkaloid.
Stability
Hydrocotarnine is reported to be stable under normal conditions. However, it may undergo degradation at extreme pH and temperature.[2]
Synthesis
Hydrocotarnine can be synthesized by the reduction of cotarnine.
References
- 1. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
